Home > Products > Screening Compounds P31473 > Pyroglutamyl-histidyl-prolylamide
Pyroglutamyl-histidyl-prolylamide -

Pyroglutamyl-histidyl-prolylamide

Catalog Number: EVT-10885499
CAS Number:
Molecular Formula: C16H22N6O4
Molecular Weight: 362.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyroglutamyl-histidyl-prolylamide, also known as Thyrotropin-Releasing Hormone, is a tripeptide composed of three amino acids: pyroglutamic acid, histidine, and proline. This compound plays a crucial role in the endocrine system by stimulating the release of thyroid-stimulating hormone from the anterior pituitary gland. The significance of this peptide in various physiological processes makes it a subject of extensive research in biochemistry and pharmacology.

Source and Classification

Pyroglutamyl-histidyl-prolylamide is classified as a neuropeptide and is primarily synthesized in the hypothalamus. It is derived from larger precursor proteins through enzymatic cleavage. The compound is categorized under biologically active peptides due to its role in hormone regulation and its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of pyroglutamyl-histidyl-prolylamide can be achieved through several methods, including:

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the desired sequence is achieved, deprotection and cleavage from the resin yield the free peptide.
  2. Solution Phase Synthesis: In this approach, amino acids are activated and coupled in solution. The process often requires careful control of reaction conditions to prevent undesired side reactions.
  3. Hydrogenation Methods: As described in patent literature, pyroglutamyl-N'-benzylhistidyl-prolinamide can be converted to pyroglutamyl-histidyl-prolylamide through hydrogenation processes that remove protecting groups such as benzyl .

Technical Details

The synthesis typically involves:

  • Activation of amino acids using coupling agents such as N,N'-dicyclohexylcarbodiimide.
  • Use of protecting groups for functional groups that are not involved in peptide bond formation.
  • Purification techniques such as gel filtration or high-performance liquid chromatography to isolate the final product .
Molecular Structure Analysis

Structure

The molecular formula of pyroglutamyl-histidyl-prolylamide is C16H22N6O4C_{16}H_{22}N_{6}O_{4}. The structure features:

  • A cyclic structure due to the presence of pyroglutamic acid.
  • An imidazole ring from histidine which contributes to its biological activity.

Data

  • Molecular Weight: Approximately 350.39 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be visualized using molecular modeling software, revealing interactions crucial for its biological function .
Chemical Reactions Analysis

Reactions

Pyroglutamyl-histidyl-prolylamide participates in various chemical reactions, particularly those involving metal complexes. For instance:

  • Formation of copper(II) complexes has been studied extensively, revealing electrochemical properties that are significant for understanding its reactivity .
  • The peptide can undergo oxidation-reduction reactions when interacting with transition metals, affecting its biological activity.

Technical Details

The electrochemical behavior of pyroglutamyl-histidyl-prolylamide has been characterized using techniques like rotating ring-disk electrochemistry. These studies indicate that the peptide can form stable complexes with copper ions, influencing its redox properties and potential applications in biosensors .

Mechanism of Action

Process

The primary mechanism of action for pyroglutamyl-histidyl-prolylamide involves its interaction with specific receptors in the pituitary gland, leading to the release of thyroid-stimulating hormone. This process can be summarized as follows:

  1. Binding to thyrotropin-releasing hormone receptors on pituitary cells.
  2. Activation of intracellular signaling pathways that promote hormone secretion.

Data

Research has shown that variations in the structure of pyroglutamyl-histidyl-prolylamide can significantly affect its binding affinity and efficacy at these receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding its ionization state at different pH levels, affecting its biological activity.

Relevant data from spectroscopic studies (e.g., UV-visible spectroscopy) have provided insights into the stability and behavior of this peptide under various conditions .

Applications

Scientific Uses

Pyroglutamyl-histidyl-prolylamide has several applications in scientific research and medicine:

  • Endocrine Research: Used to study thyroid function and related disorders.
  • Pharmacological Studies: Investigated for potential therapeutic uses in treating hypothyroidism or other hormonal imbalances.
  • Electrochemical Sensors: Its ability to form complexes with metals makes it a candidate for developing biosensors for detecting metal ions or monitoring biochemical processes .
Biosynthesis and Metabolic Pathways of Pyroglutamyl-histidyl-prolylamide

Enzymatic Precursor Processing and Post-Translational Modifications

Pyroglutamyl-histidyl-prolylamide (thyrotropin-releasing hormone, TRH) originates from a larger precursor protein, prepro-TRH. This precursor undergoes proteolytic cleavage by prohormone convertases (PC1/3 and PC2) in secretory vesicles, liberating intermediate peptides containing Glutaminyl-Histidyl-Prolylglycine (Gln-His-Pro-Gly). The N-terminal glutamine is then cyclized to pyroglutamate (5-oxoproline) by glutaminyl cyclase (QC), a glycoprotein enzyme maximally active at neutral pH with a molecular weight of approximately 55,000 Da. This conversion is not spontaneous under physiological conditions but requires QC catalysis, as demonstrated by studies showing 90% enzymatic localization in soluble chromaffin vesicle fractions of adrenal medulla [7] [8]. Concurrently, carboxypeptidase E removes the C-terminal glycine residue from Gln-His-Pro-Gly, exposing a prolineamide for subsequent amidation. The final maturation step involves peptidylglycine α-amidating monooxygenase (PAM), which generates the bioactive tripeptide TRH (Pyroglutamyl-Histidyl-Prolylamide) [7] [8].

Table 1: Key Enzymes in TRH Maturation

EnzymeFunctionTissue LocalizationBiochemical Properties
Prohormone Convertase 1/3Cleaves prepro-TRH at paired basic residuesNeuroendocrine tissuesCalcium-dependent serine protease
Glutaminyl CyclaseConverts Gln to pyroGlu at N-terminusPituitary, brain, lymphocytes55 kDa, sulfhydryl-dependent, glycoprotein
Carboxypeptidase ERemoves C-terminal basic residuesSecretory granulesZinc metallopeptidase
Peptidylglycine α-Amidating MonooxygenaseAmidates C-terminal prolineNeural and endocrine vesiclesCopper-dependent, bifunctional enzyme

Role of Pyroglutamyl-Peptidase II in Degradative Pathways

Pyroglutamyl-peptidase II (PPII; EC 3.4.19.6), also termed thyroliberinase, is the primary inactivator of extracellular TRH. This membrane-bound metallopeptidase specifically hydrolyzes the pyroglutamyl-histidyl peptide bond of TRH, yielding His-Pro-diketopiperazine and free pyroglutamate. PPII exhibits a strict anatomical and functional relationship with TRH signaling pathways. In the mediobasal hypothalamus, PPII mRNA is localized in tanycytes—specialized glial cells lining the third ventricle. These cells extend processes to the median eminence, positioning PPII in direct apposition to hypophysiotropic TRH axon terminals. Thyroid hormone (T4/T3) robustly upregulates PPII expression and activity; thyrotoxic rats show an 80% increase in PPII enzymatic activity in the mediobasal hypothalamus within 24–72 hours of T4 administration. This degradation pathway constitutes a critical feedback loop: elevated thyroid hormones enhance TRH inactivation at the median eminence, reducing TRH bioavailability for pituitary thyrotropin (TSH) stimulation [2] [5].

In the anterior pituitary, PPII is expressed in 5–6% of cells, predominantly lactotrophs (66%) and somatotrophs (34%), but not thyrotrophs. Pharmacological inhibition of PPII using phosphorothioate antisense oligodeoxynucleotides or transition-state inhibitors increases TRH-induced prolactin release by 40–60% but does not alter TSH secretion. This cell-specific PPII distribution ensures selective modulation of TRH’s prolactin-releasing activity independently of thyrotropin regulation [5] [9].

Table 2: PPII-Mediated TRH Degradation in Physiological Contexts

LocationCellular SourceRegulationFunctional Consequence
Mediobasal HypothalamusTanycytesUpregulated by thyroid hormone (T4/T3)Reduces TRH access to pituitary portal vessels
Anterior PituitaryLactotrophs/SomatotrophsConstitutive expressionAttenuates TRH-stimulated prolactin release
Systemic CirculationSecreted PPII (thyroliberinase)Serum-stable activityInactivates circulating TRH

Comparative Analysis of Synthetic vs. Endogenous Production Mechanisms

Endogenous biosynthesis relies on sequential enzymatic processing within regulated secretory pathways. Pro-TRH maturation occurs in a pH- and compartment-dependent manner: acidic secretory vesicles favor glutaminyl cyclase activity, while neutral pH optimises amidating enzymes. This process yields picomolar quantities of TRH, with rapid degradation kinetics (t½ < 5 minutes in serum) due to ubiquitous PPII [7] [8].

Chemical synthesis employs solid-phase or solution-phase strategies to bypass enzymatic constraints. A representative patent route (US3966700A) involves:

  • Linear assembly: Protecting L-pyroglutamate with tert-butyloxycarbonyl (Boc), then coupling to L-histidine methyl ester using dicyclohexylcarbodiimide (DCCD).
  • Deprotection/coupling: Removing Boc via trifluoroacetic acid (TFA), then coupling to L-prolinamide.
  • Purification: Gel filtration on Sephadex™ G-15 in 0.5M acetic acid, followed by lyophilization.This method achieves 60–75% purity, requiring ion-exchange chromatography to isolate pharmaceutical-grade TRH [3] [10].

Table 3: Endogenous vs. Synthetic TRH Production

ParameterEndogenous BiosynthesisChemical Synthesis
Starting MaterialPrepro-TRH gene transcriptProtected amino acids (e.g., Boc-pyroglutamate)
Key StepsProteolytic cleavage, cyclization, amidationDeprotection, peptide coupling, purification
CatalysisEnzymatic (QC, PAM, carboxypeptidases)Chemical (DCCD, TFA)
YieldNanograms per tissueMultigram scale
Primary ChallengeCompartmentalization of modifying enzymesRacemization at histidine residue

Synthetic routes face challenges like racemization at the histidyl residue and persistent acetate contaminants. Conversely, endogenous production avoids racemization but is inefficient for therapeutic harvesting. Both pathways converge on identical molecular structure, confirmed via mass spectrometry and nuclear magnetic resonance (NMR). However, synthetic TRH lacks post-translational modifications (e.g., phosphorylation variants) observed in neuronal TRH precursors [3] [10].

Properties

Product Name

Pyroglutamyl-histidyl-prolylamide

IUPAC Name

(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1

InChI Key

XNSAINXGIQZQOO-NDQFZYFBSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Isomeric SMILES

C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.